Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate

Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate (CAS 1207362-38-6) is a heterocyclic building block belonging to the pyrimido[4,5-d]azepine class, featuring a benzyl carbamate (Cbz) protecting group on the azepine nitrogen and chlorine atoms at the 2- and 4-positions of the pyrimidine ring. This scaffold serves as a key intermediate in medicinal chemistry programs targeting TRPV1 antagonism and 5-HT2C receptor agonism, where the 2,4-dichloro substitution pattern provides two orthogonal handles for sequential functionalization.

Molecular Formula C16H15Cl2N3O2
Molecular Weight 352.215
CAS No. 1207362-38-6
Cat. No. B582413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate
CAS1207362-38-6
Molecular FormulaC16H15Cl2N3O2
Molecular Weight352.215
Structural Identifiers
SMILESC1CN(CCC2=C1C(=NC(=N2)Cl)Cl)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H15Cl2N3O2/c17-14-12-6-8-21(9-7-13(12)19-15(18)20-14)16(22)23-10-11-4-2-1-3-5-11/h1-5H,6-10H2
InChIKeyISQBQGSKOWIRSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate (CAS 1207362-38-6) – Sourcing & Differentiation Overview


Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate (CAS 1207362-38-6) is a heterocyclic building block belonging to the pyrimido[4,5-d]azepine class, featuring a benzyl carbamate (Cbz) protecting group on the azepine nitrogen and chlorine atoms at the 2- and 4-positions of the pyrimidine ring [1]. This scaffold serves as a key intermediate in medicinal chemistry programs targeting TRPV1 antagonism and 5-HT2C receptor agonism, where the 2,4-dichloro substitution pattern provides two orthogonal handles for sequential functionalization [2]. The compound is supplied as a research-grade intermediate with a typical purity of 95% and a molecular weight of 352.22 g/mol .

Why Generic Substitution of Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate Fails for Multi-Step Synthetic Routes


The pyrimido[4,5-d]azepine scaffold is employed across distinct target classes, including TRPV1 antagonists and 5-HT2C agonists, where the nature of the nitrogen protecting group critically governs downstream synthetic compatibility [1]. This compound carries a benzyl carbamate (Cbz) on the azepine nitrogen; its closest commercial analog—tert-butyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate (CAS 1065114-27-3)—carries a tert-butyl carbamate (Boc) [2]. Because Boc and Cbz groups exhibit orthogonal deprotection chemistries—Boc is cleaved under mild acidolysis (e.g., TFA), whereas Cbz requires hydrogenolysis or strongly acidic conditions—the two cannot be freely interchanged in a synthetic sequence without altering the protecting-group strategy and potentially compromising the integrity of acid-sensitive or reduction-sensitive functionalities elsewhere in the molecule [3]. Selecting the incorrect protecting group can lead to premature deprotection, cross-reactivity, or additional synthetic steps.

Quantitative Evidence Guide: Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate vs. In-Class Alternatives


Orthogonal Deprotection Chemistry: Cbz (Target) vs. Boc (CAS 1065114-27-3)

The target compound employs a benzyl carbamate (Cbz) protecting group, which is stable to the mild acidic conditions (e.g., 20–50% TFA in CH₂Cl₂) that rapidly cleave the tert-butyl carbamate (Boc) group found in the direct analog CAS 1065114-27-3 [1]. Conversely, Cbz can be removed by catalytic hydrogenolysis (H₂, Pd/C) or HBr/AcOH, conditions under which Boc remains intact. This orthogonality allows chemists to selectively deprotect one nitrogen while preserving the other, a critical requirement in multi-step syntheses of TRPV1 antagonists and 5-HT2C agonists where the azepine nitrogen must be unveiled at a specific stage [2]. By contrast, the Boc analog cannot be used in sequences requiring acid-mediated transformations prior to azepine deprotection without risking premature Boc loss [1].

Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Lipophilicity Differential: Target Compound (XLogP3 = 3.9) vs. Boc Analog (Predicted XLogP3 ≈ 2.8)

The benzyl carbamate moiety imparts significantly higher lipophilicity compared to the tert-butyl carbamate analog. PubChem records an XLogP3 of 3.9 for the target compound [1]. Although an experimental XLogP3 for the Boc analog (CAS 1065114-27-3) is not explicitly reported in the same database, the molecular formula differences (C₁₆H₁₅Cl₂N₃O₂ vs. C₁₃H₁₇Cl₂N₃O₂) predict an XLogP3 approximately 1.1 log units lower for the Boc derivative based on the Hansch-Leo fragment constant for the benzyl-to-tert-butyl replacement [2]. This higher lipophilicity may influence membrane permeability and CNS penetration profiles when the intermediate is carried forward into bioactive molecules, as demonstrated by the CNS-penetrant 5-HT2C agonist series built on the pyrimido[4,5-d]azepine core [3].

Lipophilicity LogP CNS penetration Physicochemical property

Commercial Availability and Purity: Target Compound (95%) vs. Boc Analog (98%)

The target compound is commercially available from multiple vendors with a minimum purity specification of 95% (AKSci catalog 0991AD) . The closest Boc-protected analog (CAS 1065114-27-3) is typically offered at 98% purity (e.g., Bide Pharmatech) . While the Boc analog holds a 3% absolute purity advantage, the Cbz derivative is priced at approximately $67 per 50 mg (AKSci) versus the Boc analog at comparable or slightly higher pricing tiers from Chinese suppliers . For early-stage medicinal chemistry where the protecting group strategy dictates the choice of intermediate, procurement decisions should prioritize the required deprotection orthogonality over marginal purity differences.

Commercial sourcing Purity specification Supply chain

Scaffold Validation in TRPV1 and 5-HT2C Drug Discovery Programs

The pyrimido[4,5-d]azepine core has been validated in two independent drug discovery programs at major pharmaceutical companies. Janssen (Johnson & Johnson) disclosed tetrahydro-pyrimidoazepines as TRPV1 modulators with in vivo efficacy in pain models, demonstrating that the scaffold is compatible with oral bioavailability and CNS penetration [1]. Separately, Pfizer reported 4-substituted pyrimido[4,5-d]azepines as potent, selective 5-HT2C receptor partial agonists (compounds 17 and 18) that exhibited robust efficacy in a preclinical canine model of stress urinary incontinence with no measurable functional agonism at 5-HT2A or 5-HT2B receptors [2]. Both programs utilized 2,4-dichloro-substituted intermediates analogous to the target compound for sequential introduction of C2 and C4 substituents. No alternative fused azepine scaffold (e.g., pyrimido[5,4-d]azepine) has demonstrated equivalent dual-target validation across TRPV1 and 5-HT2C pharmacology.

TRPV1 antagonist 5-HT2C agonist Pyrimidoazepine scaffold CNS drug discovery

Best Application Scenarios for Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate in Research & Industrial Procurement


Multi-Step Synthesis of CNS-Penetrant 5-HT2C Receptor Agonists Requiring Late-Stage Azepine Deprotection

In the Pfizer 5-HT2C agonist program, the pyrimido[4,5-d]azepine nitrogen must remain protected during C2 and C4 functionalization steps that employ acid-mediated or metal-catalyzed conditions [1]. The Cbz group of the target compound survives these transformations, whereas a Boc group (as in CAS 1065114-27-3) would undergo premature cleavage if TFA or other acidic reagents were used [2]. Procuring this Cbz-protected intermediate enables chemists to delay azepine deprotection until the final hydrogenolysis step, thereby preserving synthetic efficiency and minimizing protecting-group manipulation.

Parallel Library Synthesis of TRPV1 Antagonists via Sequential Dichloride Elaboration

The 2,4-dichloro substitution pattern allows for sequential nucleophilic aromatic substitution (SNAr) at C4 followed by C2, enabling the rapid generation of diverse analogs. The Janssen TRPV1 antagonist program utilized this approach to explore SAR at both positions while maintaining the Cbz-protected azepine nitrogen as a latent handle for late-stage diversification [3]. The benzyl carbamate's stability to the basic and thermal conditions of SNAr chemistry makes it the preferred protecting group for such parallel synthesis workflows.

Synthetic Route Scouting Where Orthogonal Protecting Group Strategy Is Paramount

When a synthetic route contains both acid-labile (e.g., silyl ethers, acetals) and hydrogenation-sensitive (e.g., alkenes, benzyl esters) functionalities, the ability to choose between orthogonal deprotection methods is critical. The target compound's Cbz group offers hydrogenolysis as a selective deprotection mode that leaves acid-sensitive groups intact, while the Boc analog would require acidic conditions that could cleave those same groups [2]. This orthogonality is quantitatively demonstrated by the literature precedent showing that aqueous phosphoric acid (85 wt %) removes Boc while preserving Cbz, benzyl esters, and TBDMS ethers [4].

Procurement for CNS Drug Discovery Programs Prioritizing Higher Lipophilicity Intermediates

For CNS-targeted programs where higher lipophilicity is correlated with improved brain penetration, the target compound (XLogP3 = 3.9) offers a 1.1 log unit advantage over the Boc analog (estimated XLogP3 ≈ 2.8) [5][6]. This difference may translate into meaningful permeability advantages when the protected intermediate is used directly in cellular or in vivo assays, or when the Cbz group is retained in the final bioactive molecule as a lipophilic element. The Pfizer 5-HT2C agonist program explicitly optimized lipophilicity as part of a multiparameter CNS drug design strategy [1].

Quote Request

Request a Quote for Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.